15-Hexadecyn-1-OL

Overview

Description

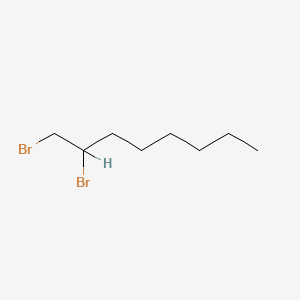

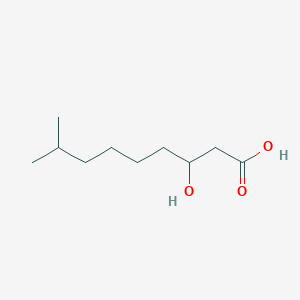

15-Hexadecyn-1-OL is a chemical compound with the molecular formula C16H30O . It is also known as 11-Hexadecyn-1-ol .

Synthesis Analysis

The synthesis of 15-Hexadecyn-1-OL involves several steps. One method involves the use of sodium hydride (NaH) and diamino propane at a constant temperature of 70 °C. The mixture is stirred at 55 °C overnight. The flask is then cooled down to room temperature, carefully hydrolyzed with ice-cold water, acidified with aqueous 10% HCl, and extracted three times with hexane .Molecular Structure Analysis

The molecular structure of 15-Hexadecyn-1-OL consists of 16 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The exact structure can be viewed using a 3D molecular viewer .Physical And Chemical Properties Analysis

15-Hexadecyn-1-OL has a molecular weight of 238.41. It has a predicted density of 0.870±0.06 g/cm3, a melting point of 49-52 °C, and a predicted boiling point of 331.7±15.0 °C .Scientific Research Applications

Physicochemical Properties in DNA Study : Kojima, Ono, and Kainosho (2000) explored the physicochemical properties of N-H•••N hydrogen bonds in DNA. They used residue- and atom-specifically 15N labeled DNA oligomers, including 15N enriched 2′-deoxycytidine and thymidine, to determine scalar coupling constants across base pair hydrogen bonds. This research highlights the application of 15N labeling in DNA studies, providing insights into the behavior of hydrogen bonds in DNA sequences (Kojima, Ono, & Kainosho, 2000).

Fluorinated Analogues of Anticancer Active Ether Lipids : Haufe and Burchardt (2002) conducted research on the synthesis of fluorinated analogues of anticancer active ether lipids, focusing on compounds like 2-fluoro-2-(hexadecyloxymethyl)-3-methoxy-propan-1-ol. Their work contributes to the development of potential cancer treatments (Haufe & Burchardt, 2002).

Hyaluronan Oligosaccharides Dynamics : Almond, DeAngelis, and Blundell (2005) utilized 15N relaxation to examine the dynamics of hyaluronan oligosaccharides. They adapted methods applied to proteins, demonstrating the flexibility of complex carbohydrates. This study offers a new perspective on the physical properties and biology of hyaluronan oligosaccharides (Almond, DeAngelis, & Blundell, 2005).

Lipoxygenase Inhibitors : Sadeghian and Jabbari (2016) reviewed publications and patents on 15-lipoxygenase inhibitors, which have significant implications in inflammation, sensitivities, atherosclerosis, and certain cancers. Their work underscores the importance of these inhibitors in pharmaceutical development (Sadeghian & Jabbari, 2016).

Hexacosalactone A Biosynthesis in Bacteria : Duan et al. (2023) studied the post-polyketide synthase (PKS) tailoring steps in the biosynthesis of hexacosalactone A in bacteria, demonstrating the importance of certain molecular groups for antibacterial activities. This research contributes to the development of new antibacterial agents (Duan et al., 2023).

Chemical Shifts in Amino Acids : Wishart et al. (1995) reported on the NMR chemical shifts for the random coil state and nearest-neighbor sequence effects in amino acids, providing essential data for understanding peptide and protein chemical shifts. This study aids in the structural investigation of peptides and proteins (Wishart et al., 1995).

Safety and Hazards

properties

IUPAC Name |

hexadec-15-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,17H,3-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUYWIWXJCKTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448480 | |

| Record name | 15-HEXADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hexadecyn-1-OL | |

CAS RN |

62914-53-8 | |

| Record name | 15-HEXADECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole](/img/structure/B3054978.png)

![Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B3054992.png)